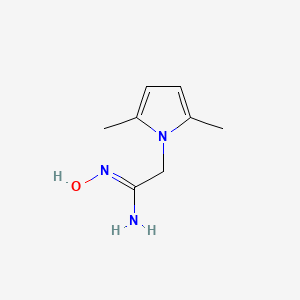
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-hydroxyethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide is a synthetic organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide typically involves the condensation of 2,5-dimethylpyrrole with appropriate reagents to introduce the ethanimidamide moiety. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate, followed by treatment with hydroxylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
科学研究应用
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial and antitubercular properties.
作用机制
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to antibacterial effects.
相似化合物的比较
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: Similar structure but with an ethanol group instead of ethanimidamide.
2-(3-Methyl-1H-pyrazol-1-yl)ethanol: Contains a pyrazole ring instead of a pyrrole ring.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Features a triazole ring.
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide is unique due to its specific substitution pattern and the presence of the ethanimidamide group
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H13N3O/c1-6-3-4-7(2)11(6)5-8(9)10-12/h3-4,12H,5H2,1-2H3,(H2,9,10) |
InChI 键 |
LIHWJOHJBHKRRR-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(N1C/C(=N/O)/N)C |
规范 SMILES |
CC1=CC=C(N1CC(=NO)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


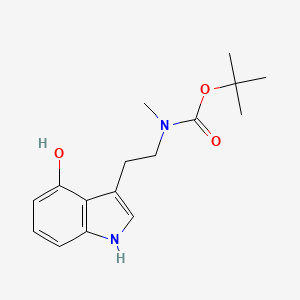
amine hydrochloride](/img/structure/B15297156.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
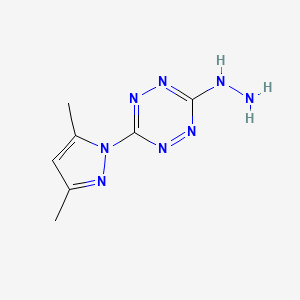
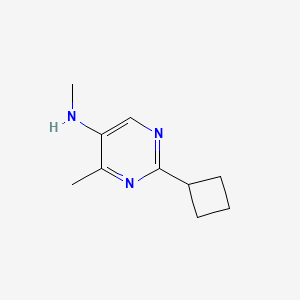
![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)
![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
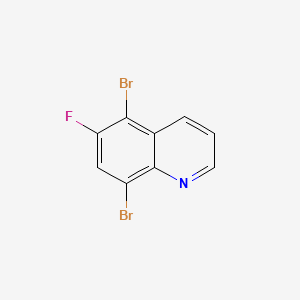
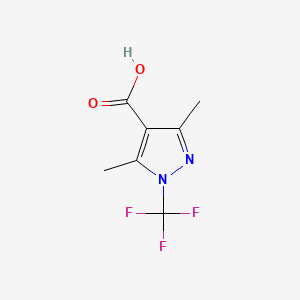
![rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride](/img/structure/B15297211.png)
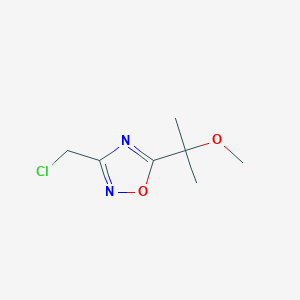
![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)
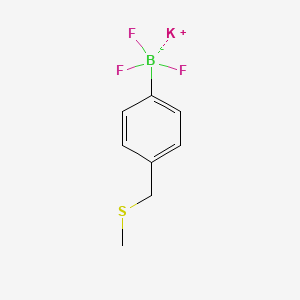
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
